1,1,1-Trifluoropropan-2-amine hydrochloride 1,1,1-Trifluoropropan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2968-32-3
VCID: VC2463716
InChI: InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H
SMILES: CC(C(F)(F)F)N.Cl
Molecular Formula: C3H7ClF3N
Molecular Weight: 149.54 g/mol

1,1,1-Trifluoropropan-2-amine hydrochloride

CAS No.: 2968-32-3

Cat. No.: VC2463716

Molecular Formula: C3H7ClF3N

Molecular Weight: 149.54 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoropropan-2-amine hydrochloride - 2968-32-3

Specification

CAS No. 2968-32-3
Molecular Formula C3H7ClF3N
Molecular Weight 149.54 g/mol
IUPAC Name 1,1,1-trifluoropropan-2-amine;hydrochloride
Standard InChI InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H
Standard InChI Key VLVCERQEOKPRTG-UHFFFAOYSA-N
SMILES CC(C(F)(F)F)N.Cl
Canonical SMILES CC(C(F)(F)F)N.Cl

Introduction

Chemical Properties and Structure

1,1,1-Trifluoropropan-2-amine hydrochloride is a white solid with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.543 g/mol . The compound features a trifluoromethyl group attached to the alpha carbon of a propylamine backbone, with the amine protonated as a hydrochloride salt.

Physical and Chemical Characteristics

The physical and chemical properties of 1,1,1-trifluoropropan-2-amine hydrochloride are summarized in Table 1:

PropertyValue
Molecular FormulaC₃H₇ClF₃N
Molecular Weight149.543 g/mol
Boiling Point116°C at 760 mmHg
Flash Point23.9°C
Physical StateSolid
Optical ActivityAvailable in (R), (S), and racemic forms

The compound is also known as trifluoroisopropylamine hydrochloride, with the (R)-enantiomer specifically referred to as (2R)-1,1,1-trifluoropropan-2-amine hydrochloride . This nomenclature reflects the stereochemistry at the chiral carbon center.

Structural Features and Reactivity

The trifluoromethyl group in 1,1,1-trifluoropropan-2-amine hydrochloride significantly impacts the compound's reactivity profile. Most notably, it strongly reduces the nucleophilicity of the amino group, to the extent that in its hydrochloride salt form, the chloride ion is more nucleophilic than the amine itself . This property has significant implications for its use in synthetic reactions, particularly when used in nucleophilic substitution reactions.

Spectroscopic Properties

NMR data for (R)-1,1,1-trifluoro-2-propanamine hydrochloride reveals the following spectroscopic characteristics:

  • ¹H NMR (500 MHz, MeOD): δ 4.21 (1H, app. sept, J 7.0 Hz, CHCF₃), 1.51 (3H, br. dd, J 6.9, 0.5 Hz, CH₃CHCF₃) ppm

  • ¹³C NMR (125 MHz, MeOD): δ 125.7 (CF₃, q, J 279.3 Hz), 49.9 (CHCF₃, q, J 32.5 Hz), 12.6 (CH₃CHCF₃, q, J 2.1 Hz) ppm

  • ¹⁹F NMR (471 MHz, MeOD): δ -77.97 (3F, d, J 7.0 Hz, CF₃) ppm

The coupling constants observed in these spectra provide valuable information about the spatial arrangement of atoms in the molecule and confirm the presence of the trifluoromethyl group.

Synthesis Methods

Formation of Hydrochloride Salt

The conversion of 1,1,1-trifluoro-2-propanamine to its hydrochloride salt is typically achieved by treatment with HCl in dioxane. A detailed procedure reported in the literature involves:

  • Adding 4M HCl in dioxane solution (4 equivalents) to a stirred solution of the sulfinamide-protected amine in MeOH

  • Stirring at room temperature for 30 minutes

  • Concentrating the reaction mixture in vacuo to yield a solid residue

  • Adding diethyl ether to precipitate the hydrochloride salt

  • Filtering and washing with diethyl ether to obtain the pure product

This procedure provides (R)-1,1,1-trifluoropropan-2-amine hydrochloride in high yield (89%) and excellent enantiomeric excess (92% ee) .

Alternative Synthetic Approaches

Several other approaches to synthesizing racemic and enantiomerically enriched 1,1,1-trifluoropropan-2-amine have been reported:

  • Synthesis of racemic amine via high-pressure reduction of the corresponding oxime

  • Base-catalyzed isomerization of the benzyl imine of 1,1,1-trifluoroacetone

  • Resolution of racemic amine via crystallization with enantiopure tartaric acid (up to 99% ee)

  • Enantioselective synthesis using chirality transfer with 1-phenylethylamine (92-93% ee)

  • Organocatalytic isomerization starting from achiral benzyl imine (90% ee)

  • Methods based on chiral sulfoxide starting from trifluoroacetic acid or trifluoroacetaldehyde

Each of these methods offers different advantages in terms of enantioselectivity, scalability, and synthetic accessibility.

Applications and Uses

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